molecular formula C10H8F4O2 B14021561 3-Ethoxy-2-fluoro-4-(trifluoromethyl)benzaldehyde

3-Ethoxy-2-fluoro-4-(trifluoromethyl)benzaldehyde

Cat. No.: B14021561
M. Wt: 236.16 g/mol
InChI Key: YFHSWODXOCSBOK-UHFFFAOYSA-N
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Description

3-Ethoxy-2-fluoro-4-(trifluoromethyl)benzaldehyde is an organic compound with the molecular formula C10H8F4O2 It is a fluorinated benzaldehyde derivative, characterized by the presence of an ethoxy group, a fluoro group, and a trifluoromethyl group on the benzene ring

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-2-fluoro-4-(trifluoromethyl)benzaldehyde undergoes various types of chemical reactions, including:

    Oxidation: Conversion to the corresponding carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: Reduction to the corresponding alcohol using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions where the ethoxy or fluoro groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Ethoxide ion in ethanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: 3-ethoxy-2-fluoro-4-(trifluoromethyl)benzoic acid.

    Reduction: 3-ethoxy-2-fluoro-4-(trifluoromethyl)benzyl alcohol.

    Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

3-Ethoxy-2-fluoro-4-(trifluoromethyl)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-ethoxy-2-fluoro-4-(trifluoromethyl)benzaldehyde is largely dependent on its chemical structure. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes. The fluoro group can influence the compound’s reactivity and binding affinity to molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-4-(trifluoromethyl)benzaldehyde
  • 3-Fluoro-4-(trifluoromethyl)benzaldehyde
  • 4-Fluoro-2-(trifluoromethyl)benzaldehyde

Uniqueness

3-Ethoxy-2-fluoro-4-(trifluoromethyl)benzaldehyde is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and physical properties. Compared to its analogs, this compound may exhibit different solubility, boiling point, and reactivity profiles, making it suitable for specific applications where these properties are advantageous .

Properties

Molecular Formula

C10H8F4O2

Molecular Weight

236.16 g/mol

IUPAC Name

3-ethoxy-2-fluoro-4-(trifluoromethyl)benzaldehyde

InChI

InChI=1S/C10H8F4O2/c1-2-16-9-7(10(12,13)14)4-3-6(5-15)8(9)11/h3-5H,2H2,1H3

InChI Key

YFHSWODXOCSBOK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1F)C=O)C(F)(F)F

Origin of Product

United States

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